LogP-Driven Hydrophobicity Differentiation: 2,3-Diethyl-5,6-dimethylpyrazine vs. 2-Ethyl-3,5-dimethylpyrazine
2,3-Diethyl-5,6-dimethylpyrazine (target) exhibits an ACD/LogP of 2.62 , which is 61% higher than the ACD/LogP of 1.63 reported for 2-ethyl-3,5-dimethylpyrazine (CAS 13925-07-0) . This difference in predicted octanol-water partition coefficient indicates that the target compound partitions more strongly into lipophilic phases, affecting both flavour release from food matrices and extraction efficiency in analytical workflows.
| Evidence Dimension | Octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.62 (ChemSpider ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | 2-Ethyl-3,5-dimethylpyrazine: ACD/LogP = 1.63 (ChemSpider ACD/Labs Percepta v14.00) |
| Quantified Difference | Δ = +0.99 log units (1.6× higher partition coefficient, ~10× higher lipophilicity) |
| Conditions | Predicted by ACD/Labs Percepta Platform v14.00; consistent physicochemical model for both compounds |
Why This Matters
A logP difference of ~1 unit translates to a ~10-fold shift in lipid/aqueous partitioning, directly impacting flavour retention in fat-based vs. water-based food matrices and dictating solvent selection for extraction protocols.
